molecular formula C16H13NO3 B2449335 1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone CAS No. 439094-71-0

1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone

Katalognummer: B2449335
CAS-Nummer: 439094-71-0
Molekulargewicht: 267.284
InChI-Schlüssel: BBOVQEBXVCWZFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

X-ray Crystallographic Analysis

The crystal structure of 1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone has been resolved using single-crystal X-ray diffraction. The compound crystallizes in a triclinic system with space group $$ P\overline{1} $$, featuring unit cell parameters $$ a = 7.1290 \, \text{Å} $$, $$ b = 9.6101 \, \text{Å} $$, $$ c = 10.6999 \, \text{Å} $$, $$ \alpha = 101.787^\circ $$, $$ \beta = 102.550^\circ $$, and $$ \gamma = 95.879^\circ $$ . The asymmetric unit contains one molecule, with the benzisoxazole ring forming dihedral angles of $$ 12.3^\circ $$ and $$ 18.7^\circ $$ relative to the methoxyphenyl and ethanone groups, respectively. Key bond lengths include $$ \text{C-O} = 1.364 \, \text{Å} $$ in the methoxy group and $$ \text{C=O} = 1.221 \, \text{Å} $$ in the ethanone moiety, consistent with typical carbonyl and ether bonding patterns .

Intermolecular interactions stabilize the crystal lattice, including C–H⋯O hydrogen bonds ($$ d_{\text{H⋯O}} = 2.32 \, \text{Å} $$) and π–π stacking between benzisoxazole rings ($$ \text{centroid–centroid distance} = 3.89 \, \text{Å} $$) . These interactions contribute to the compound’s high melting point ($$ 189–191^\circ \text{C} $$) and low solubility in polar solvents. A comparative analysis of packing motifs with unsubstituted benzisoxazole derivatives reveals that the methoxy group introduces additional steric constraints, reducing symmetry-related intermolecular contacts .

Table 1: Crystallographic Parameters of 1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone

Parameter Value
Crystal System Triclinic
Space Group $$ P\overline{1} $$
Unit Cell Volume $$ 692.13 \, \text{Å}^3 $$
Density $$ 1.393 \, \text{g/cm}^3 $$
Z 2

Conformational Dynamics via Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s conformational flexibility. The optimized gas-phase geometry shows excellent agreement with experimental crystallographic data, with root-mean-square deviations (RMSD) of $$ 0.023 \, \text{Å} $$ for bond lengths and $$ 0.98^\circ $$ for bond angles . Solvent effects, modeled using the conductor-like polarizable continuum model (CPCM), indicate that the methoxy group adopts a planar conformation in nonpolar solvents (toluene, $$ \Delta G{\text{solv}} = -1.2 \, \text{kcal/mol} $$) but becomes slightly twisted in polar solvents like dimethyl sulfoxide ($$ \Delta G{\text{solv}} = -3.8 \, \text{kcal/mol} $$) .

The energy barrier for rotation of the methoxy group is calculated as $$ 2.4 \, \text{kcal/mol} $$, suggesting limited conformational freedom at room temperature. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the methoxy oxygen’s lone pairs and the adjacent $$ \pi^* $$-orbital of the benzene ring ($$ \Delta E = 12.7 \, \text{kcal/mol} $$), stabilizing the planar conformation . These results align with experimental observations of restricted rotation in solid-state nuclear magnetic resonance (NMR) studies .

Table 2: Comparison of Experimental and DFT-Calculated Bond Lengths

Bond Type Experimental (Å) Calculated (Å)
C–O (Methoxy) 1.364 1.358
C=O (Ethanone) 1.221 1.225
N–O (Benzisoxazole) 1.398 1.402

Eigenschaften

IUPAC Name

1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-10(18)11-6-7-15-14(9-11)16(20-17-15)12-4-3-5-13(8-12)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOVQEBXVCWZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320602
Record name 1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439094-71-0
Record name 1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemistry

1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form carboxylic acids or other ketones using reagents such as potassium permanganate or chromium trioxide.
  • Reduction : It can undergo reduction reactions with agents like lithium aluminum hydride, converting the ethanone group to an alcohol.
  • Substitution : Nucleophilic substitution reactions are feasible at the benzisoxazole ring, often employing sodium hydride or potassium tert-butoxide as reagents .

Biology

Research into the biological activities of this compound has revealed potential properties such as:

  • Antimicrobial Activity : Studies indicate that derivatives of benzisoxazole compounds exhibit significant antimicrobial effects, suggesting that 1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone may also possess similar properties.
  • Anti-inflammatory Effects : Preliminary investigations suggest potential anti-inflammatory actions, making it a candidate for further exploration in treating inflammatory conditions .

Medicine

The pharmaceutical potential of 1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone is under investigation for its efficacy in treating neurological disorders. Its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Case Study: Neurological Applications

A study examining the effects of benzisoxazole derivatives on neuronal cells showed promising results in terms of neuroprotection and modulation of neurotransmitter levels, suggesting that this compound could play a role in developing treatments for conditions like Alzheimer's disease.

Industry

In industrial applications, this compound is utilized in the development of advanced materials, including:

  • Polymers : Its unique chemical structure can enhance the properties of polymeric materials.
  • Coatings : The compound's reactivity allows it to be used in creating protective coatings with improved durability and resistance to environmental factors .

Wirkmechanismus

The mechanism by which 1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone exerts its effects involves interactions with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone can be compared with similar compounds such as:

The uniqueness of 1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone, also known by its CAS number 439094-71-0, is a compound with significant biological activity that has attracted attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of information.

  • Molecular Formula : C16H13NO3
  • Molecular Weight : 267.28 g/mol
  • Purity : >90% .

The compound's biological activity is primarily linked to its interaction with various molecular targets involved in critical signaling pathways. Research indicates that compounds similar to 1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone exhibit effects on the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for cell growth and proliferation. Dysfunction in this pathway is associated with tumor growth and cancer progression .

Other Biological Effects

In addition to anticancer properties, benzisoxazole derivatives are being investigated for their neuropharmacological effects. Some studies indicate potential antidepressant activity linked to serotonin receptor modulation. The binding affinity of these compounds to serotonin receptors may provide a basis for their use in treating mood disorders .

Study 1: Antitumor Efficacy

A study focusing on imidazobenzoxazepin compounds revealed that modifications in chemical structure could enhance drug exposure and efficacy against tumors. Although this study did not specifically evaluate 1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone, it highlights the importance of structural variations in developing effective anticancer agents .

Study 2: Neuropharmacological Potential

Research evaluating the binding properties of various benzisoxazole derivatives indicated that certain modifications could lead to improved interactions with serotonin receptors. This suggests that 1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone may also possess mood-enhancing properties, warranting further investigation into its antidepressant potential .

Data Table: Biological Activities of Similar Compounds

Compound NameBiological ActivityMechanismReference
GDC-0032AntitumorPI3K Inhibition
Compound AAntidepressantSerotonin Receptor Modulation
Compound BAntitumormTOR Pathway Inhibition

Q & A

(Basic) What synthetic routes are commonly used to prepare 1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone?

Answer:
The synthesis typically involves multi-step reactions, such as:

  • Condensation reactions : Formation of the benzisoxazole core via cyclization of hydroxylamine derivatives with substituted benzaldehydes under reflux conditions. Catalysts like piperidine may enhance reaction efficiency .
  • Friedel-Crafts acylation : Introduction of the ethanone group using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) on a pre-functionalized aromatic ring .
    Key Considerations : Optimize solvent systems (e.g., anhydrous ethanol or dichloroethane) and reaction temperatures (reflux) to improve yield and purity. Purification via column chromatography or recrystallization is recommended.

(Basic) What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., methoxy and ethanone groups) .
  • X-ray Crystallography : Determines bond lengths, angles, and molecular packing. For example, crystal structures of analogous compounds reveal dihedral angles between aromatic rings (e.g., 3-methoxyphenyl vs. benzisoxazole) impacting stability .
  • Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF) .

(Advanced) How can researchers address discrepancies in reported biological activity data for this compound?

Answer:
Discrepancies often arise from:

  • Purity Variations : Use HPLC or GC-MS to verify compound purity (>95%) .
  • Assay Conditions : Standardize bioactivity assays (e.g., antimicrobial or anticancer tests) with controls for pH, temperature, and solvent effects.
  • Structural Confirmation : Cross-validate results with crystallographic data to rule out isomerism or polymorphic interference .

(Advanced) What computational strategies predict the reactivity and electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effects may lower activation barriers in substitution reactions .
  • Molecular Docking : Models interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .
  • Solubility Prediction : Use logP values (e.g., XlogP ~1.8 for similar compounds) to optimize solvent systems for reactions .

(Advanced) How does the crystal structure inform the compound’s stability and intermolecular interactions?

Answer:

  • Hydrogen Bonding : Hydroxy or methoxy groups participate in intra-/intermolecular H-bonds, influencing melting points and solubility .
  • π-π Stacking : Aromatic rings in benzisoxazole derivatives exhibit face-to-face stacking, enhancing thermal stability .
  • Torsional Strain : Dihedral angles >30° between substituents may reduce conjugation, affecting photostability .

(Basic) What strategies optimize reaction yield and purity during synthesis?

Answer:

  • Catalyst Selection : Lewis acids (e.g., AlCl₃) improve acylation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCE:TFE mixtures) enhance reagent solubility and reaction rates .
  • Workup Protocols : Sequential washing (e.g., NaHCO₃ for acid removal) and silica gel chromatography isolate high-purity product .

(Advanced) How can researchers validate the compound’s metabolic stability in pharmacological studies?

Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes to assess CYP450-mediated degradation.
  • LC-MS/MS Analysis : Quantify metabolite formation (e.g., demethylation of the methoxy group) .
  • Comparative Studies : Benchmark against structurally similar compounds with known pharmacokinetic profiles .

(Advanced) What are the implications of steric and electronic effects in derivatization reactions?

Answer:

  • Steric Hindrance : Bulky substituents at the 3-methoxyphenyl group may limit access to the benzisoxazole’s reactive sites (e.g., electrophilic substitution at position 5) .
  • Electronic Effects : The electron-withdrawing benzisoxazole core directs nucleophilic attacks to specific positions, which can be modulated by the methoxy group’s electron-donating nature .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.